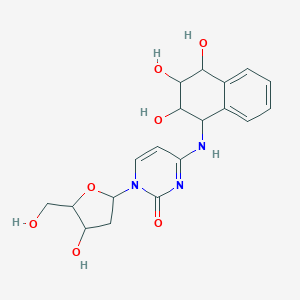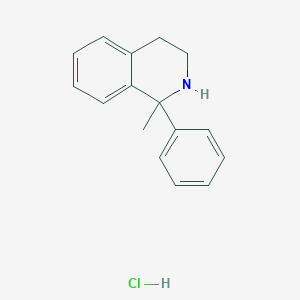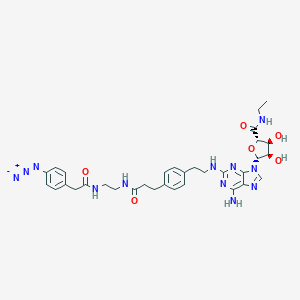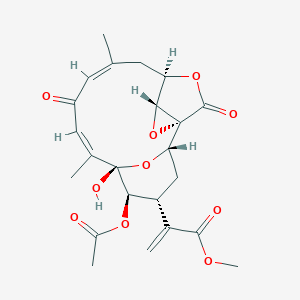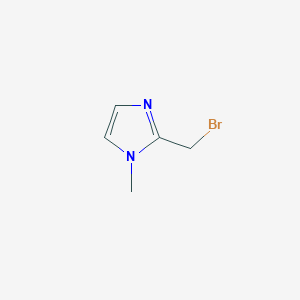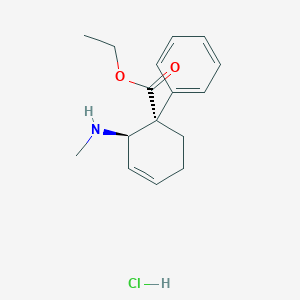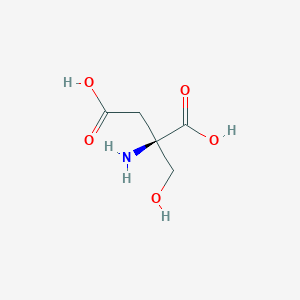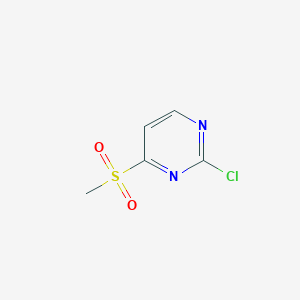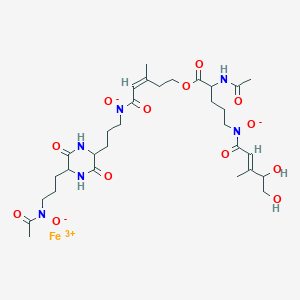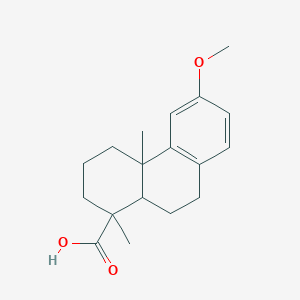
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Vue d'ensemble
Description
The compound “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine” is a derivative of "3,5-Bis(trifluoromethyl)aniline" . The “3,5-Bis(trifluoromethyl)phenyl” motif is used extensively in H-bond catalysts .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, “3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline”, a Schiff’s base .Applications De Recherche Scientifique
I have conducted a search and found several potential applications for compounds with the 3,5-bis(trifluoromethyl)phenyl motif, which may be relevant to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. Below are detailed sections for each application field:
Asymmetric Synthesis
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been used in asymmetric synthesis processes. For example, they have been involved in the enantioselective synthesis of chiral alcohols via bioreduction reactions, providing an alternative to chemical synthesis methods .
Catalyst in Organic Transformations
This motif is also extensively used in promoting organic transformations and is a key component in H-bond catalysts. It has been utilized in Schreiner’s thiourea-mediated reactions to expand the applications of (thio)urea-based catalysts .
Synthesis of Ligands
The 3,5-bis(trifluoromethyl)phenyl motif is used in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed stereoselective allylation reactions .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
Similar compounds have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Pharmacokinetics
Similar compounds have been synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling .
Action Environment
Similar compounds have been synthesized under mild conditions, with a broad substrate scope and excellent functional group compatibility .
Propriétés
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363693 | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | |
CAS RN |
127733-40-8 | |
| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

